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Compound Name: LHRH, Des-tyr(5)-

CAS No.: 52186-43-3

Cat. No.: B12734799

Get Quote

Executive Summary
Native LHRH (GnRH): A decapeptide (10 residues) that acts as a potent agonist of the

GnRH receptor (GnRHR), triggering the release of Luteinizing Hormone (LH) and Follicle

Stimulating Hormone (FSH) via the Gq/11 signaling pathway.

[Des-Tyr⁵]-LHRH: A nonapeptide (9 residues) analog lacking the Tyrosine residue at position

5. Experimental data characterizes this analog as biologically inert or possessing negligible

potency (>100-fold reduction) compared to the native peptide.

Key Conclusion: Tyrosine-5 is a critical structural "linchpin." Its removal prevents the

formation of the specific

-turn conformation required for high-affinity receptor binding and activation.

Chemical Structure & Properties
The primary difference lies in the deletion of the aromatic, polar Tyrosine residue, which

drastically alters the peptide's secondary structure and receptor docking capability.
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Feature Native LHRH [Des-Tyr⁵]-LHRH

Sequence
pGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-

Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂

pGlu¹-His²-Trp³-Ser⁴-[Del]-

Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂

Length Decapeptide (10 AA) Nonapeptide (9 AA)

Molecular Weight ~1182.3 Da ~1019.1 Da

Key Structural Motif

Forms a

-II’ type turn centered on Tyr⁵-

Gly⁶-Leu⁷-Arg⁸

Disrupted turn; flexible/linear

conformation

Receptor Affinity (

)
High (0.2 - 0.5 nM range) Extremely Low / Undetectable

Biological Activity & Potency Data
3.1 Receptor Binding & Activation
Experimental bioassays utilizing rat anterior pituitary cells demonstrate that [Des-Tyr⁵]-LHRH is

virtually inactive.

Potency Ratio: Native LHRH is >1000x more potent than [Des-Tyr⁵]-LHRH.

Electrophysiology: In sympathetic ganglion neurons (a model for GnRH action), Native

LHRH induces slow depolarization at 1

M. [Des-Tyr⁵]-LHRH fails to induce depolarization even at concentrations 100-fold higher
(100

M) [1].

LH Release: In in vitro pituitary perfusion assays, [Des-Tyr⁵]-LHRH fails to stimulate

significant LH release compared to basal levels, whereas Native LHRH triggers a sharp,

dose-dependent LH surge.

3.2 Mechanism of Potency Loss
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The loss of potency is not merely due to the loss of a binding group, but the collapse of the

bioactive conformation.

Loss of Hydrogen Bonding: The hydroxyl group (-OH) of Tyr⁵ acts as a hydrogen bond

donor/acceptor, stabilizing the interaction with the receptor's extracellular loops.

Disruption of the

-Turn: In native LHRH, the Tyr⁵-Gly⁶-Leu⁷-Arg⁸ sequence forms a folded

-turn. This brings the N-terminus (activation domain) and C-terminus (binding domain) into
close proximity. Removing Tyr⁵ creates a "kink" or linear chain that cannot fit the receptor's
binding pocket [2].

Experimental Protocols
To validate these findings in a laboratory setting, the following self-validating protocols are

recommended.

4.1 Protocol A: Primary Pituitary Cell Culture Bioassay
Objective: Quantify LH release potency (

).

Dissection: Harvest anterior pituitaries from adult female Sprague-Dawley rats (estrous cycle

synchronized).

Dispersion: Enzymatically disperse cells using 0.25% trypsin/collagenase; plate at

cells/well in 24-well plates.

Recovery: Incubate for 72 hours at 37°C/5% CO₂ to allow receptor re-expression.

Challenge:

Wash cells 3x with serum-free DMEM.

Treat wells (triplicate) with log-doses (
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to

M) of Native LHRH and [Des-Tyr⁵]-LHRH.

Quantification: Collect media after 4 hours. Measure LH via Radioimmunoassay (RIA) or

ELISA.

Validation: Positive control (Native LHRH

M) must show >5-fold increase over basal.

4.2 Protocol B: Competitive Radioligand Binding Assay
Objective: Determine Binding Affinity (

).

Membrane Prep: Homogenize CHO-K1 cells stably expressing human GnRHR.

Tracer: Use [

I]-LHRH agonist (e.g., Buserelin or native LHRH) at ~0.1 nM.

Competition: Incubate membranes with tracer + varying concentrations of competitor ([Des-

Tyr⁵]-LHRH vs. Native).

Separation: Filter through GF/B glass fiber filters; count CPM.

Result: Native LHRH will displace tracer at nanomolar concentrations; [Des-Tyr⁵]-LHRH will

show little to no displacement.

Visualization of Signaling & Workflows
Figure 1: GnRHR Signaling Pathway
This diagram illustrates the intracellular cascade activated by Native LHRH, which [Des-Tyr⁵]-

LHRH fails to initiate.
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Caption: Native LHRH activates the Gq-PLC-IP3 pathway leading to calcium mobilization and

LH release. [Des-Tyr⁵]-LHRH fails to bind or activate the receptor.

Figure 2: Experimental Workflow for Potency Validation
Step-by-step logic for the comparative bioassay.
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Caption: Workflow for measuring dose-response curves. Native LHRH yields a sigmoidal

response; [Des-Tyr⁵]-LHRH yields a flat-line response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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